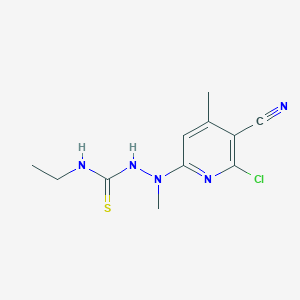
2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N-ethyl-2-methylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-ethylthiourea is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as an ethylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-ethylthiourea typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce the chlorine and cyano groups onto the pyridine ring.
Amidation reactions: These reactions are employed to attach the methylamino group to the pyridine ring.
Thioamide formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the thiourea moiety to a thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines and thiols: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-ethylthiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-ethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-methylthiourea: Similar structure but with a methyl group instead of an ethyl group.
1-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-phenylthiourea: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
1-[(6-Chloro-5-cyano-4-methylpyridin-2-yl)(methyl)amino]-3-ethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClN5S |
|---|---|
Molecular Weight |
283.78 g/mol |
IUPAC Name |
1-[(6-chloro-5-cyano-4-methylpyridin-2-yl)-methylamino]-3-ethylthiourea |
InChI |
InChI=1S/C11H14ClN5S/c1-4-14-11(18)16-17(3)9-5-7(2)8(6-13)10(12)15-9/h5H,4H2,1-3H3,(H2,14,16,18) |
InChI Key |
LSJDMRDYENNVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NN(C)C1=NC(=C(C(=C1)C)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















